molecular formula C21H24N2O2 B6046526 N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

货号 B6046526
分子量: 336.4 g/mol
InChI 键: PBJQTPHQYJQFMF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide, also known as CR845, is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions.

作用机制

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide acts as a selective kappa opioid receptor agonist, binding to and activating the kappa opioid receptor. This activation leads to the inhibition of pain signaling pathways in the central nervous system, resulting in analgesia. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been shown to have anti-inflammatory and anti-pruritic effects, which may be mediated by its interaction with other receptors and signaling pathways.
Biochemical and Physiological Effects:
N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce pain and inflammation, as well as to improve itch-related behaviors. In addition, it has been shown to have minimal side effects, such as respiratory depression and sedation, which are commonly associated with traditional opioid analgesics.

实验室实验的优点和局限性

One of the main advantages of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide in lab experiments is its selectivity for the kappa opioid receptor, which allows for more targeted and specific effects. In addition, its minimal side effects make it a safer alternative to traditional opioid analgesics. However, one limitation is that it may not be effective in all types of pain, and further research is needed to determine its efficacy in different populations and conditions.

未来方向

There are several potential future directions for research on N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide. One area of interest is the development of new formulations and delivery methods, such as transdermal patches or intranasal sprays, which could improve its efficacy and reduce side effects. In addition, further research is needed to determine its safety and efficacy in different patient populations, such as children and pregnant women. Finally, studies investigating the potential of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide as a treatment for other conditions, such as depression and anxiety, may also be warranted.
Conclusion:
In conclusion, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide is a novel kappa opioid receptor agonist that has shown potential in the treatment of various medical conditions. Its selectivity for the kappa opioid receptor and minimal side effects make it a promising alternative to traditional opioid analgesics. However, further research is needed to determine its efficacy and safety in different populations and conditions, as well as to explore its potential in other areas of medicine.

合成方法

The synthesis of N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide involves the reaction of 4-isopropylbenzoic acid with 2-methyl-3-nitroaniline, followed by the reduction of the nitro group with iron powder and hydrochloric acid. The resulting amine is then reacted with cyclopropylcarbonyl chloride to form the final product.

科学研究应用

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic effects in preclinical studies, and has been investigated as a treatment for various types of pain, including postoperative pain, neuropathic pain, and inflammatory pain. In addition, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide has been studied for its potential in the treatment of pruritus, a condition characterized by chronic itching.

属性

IUPAC Name

N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-13(2)15-7-9-16(10-8-15)20(24)22-18-5-4-6-19(14(18)3)23-21(25)17-11-12-17/h4-10,13,17H,11-12H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJQTPHQYJQFMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-isopropylbenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。